Crystal structure and X-ray diffraction data of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene
Crystal structure and X-ray diffraction data of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene
An In-Depth Technical Guide to the Structural Elucidation of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene: A Methodological Framework
Abstract
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount to understanding its function and potential applications. This guide provides a comprehensive methodological framework for the structural elucidation of the novel compound 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene. As of the time of this writing, the crystal structure of this specific compound has not been reported in publicly accessible databases. Therefore, this document serves as an in-depth technical guide, outlining the necessary experimental and computational steps to determine its crystal structure and interpret the resulting X-ray diffraction data. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
Introduction: The Significance of Structural Analysis in Drug Discovery
The spatial arrangement of atoms within a molecule dictates its physicochemical properties, including its reactivity, polarity, and, crucially for drug development, its ability to interact with biological targets. For a substituted nitrobenzene derivative such as 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene, a detailed understanding of its three-dimensional structure can provide invaluable insights into its potential as a pharmaceutical intermediate or active ingredient. The presence of multiple fluorine atoms, a methoxy group, and a nitro group on the benzene ring suggests a complex interplay of electronic and steric effects that will influence its crystal packing and intermolecular interactions.
X-ray crystallography stands as the definitive method for obtaining an unambiguous three-dimensional molecular structure.[1][2] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Furthermore, it reveals the intricate network of intermolecular interactions that govern the solid-state properties of a compound.
Experimental Workflow: From Synthesis to Structural Refinement
The journey to elucidating a crystal structure is a multi-step process that requires meticulous attention to detail at each stage. The overall workflow is depicted below.
Caption: A generalized workflow for the structural elucidation of a novel organic compound.
Synthesis and Purification
The first critical step is the synthesis of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene with high purity. The presence of impurities can significantly hinder crystallization. Standard organic synthesis protocols would be employed, followed by rigorous purification techniques such as column chromatography and/or initial recrystallization from a suitable solvent. The purity of the bulk material should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystal structure determination.[3] Several techniques can be employed, and the choice of solvent and method is often empirical.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent in a vial. The vial is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This can be achieved by placing the solution in a Dewar flask filled with warm water.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, X-ray diffraction data can be collected. Modern single-crystal X-ray diffractometers are highly automated instruments.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to generate a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
For the bulk, polycrystalline material, Powder X-ray Diffraction (PXRD) is an essential complementary technique.[4][5] It provides a characteristic "fingerprint" of the crystalline phase and can be used to confirm that the single crystal selected is representative of the bulk sample.[6]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the finely ground powder is packed into a sample holder.
-
Data Acquisition: The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).[4]
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure. This is typically performed using specialized software packages such as SHELX[7][8] or Olex2.[9][10]
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data. For small molecules, "direct methods" are most commonly used to determine the phases of the structure factors.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
Data Analysis and Interpretation
A successfully refined crystal structure provides a wealth of information. The primary output is a Crystallographic Information File (CIF)[11][12][13], which is the standard format for archiving and sharing crystallographic data.[14]
Hypothetical Crystallographic Data for 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene
While no experimental data exists for the title compound, we can anticipate the key parameters that would be reported in a CIF. The following table presents a hypothetical data set, formatted as it would appear in a publication.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₄F₃NO₃ |
| Formula Weight | 207.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 768.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.789 |
| Absorption Coefficient (mm⁻¹) | 0.175 |
| F(000) | 416 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 5680 |
| Independent Reflections | 1540 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |
| Goodness-of-fit on F² | 1.05 |
Molecular Structure and Conformation
The refined structure would reveal the precise geometry of the 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene molecule.
Caption: A 2D representation of the molecular structure of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene.
Key aspects to analyze would include:
-
The planarity of the benzene ring.
-
The torsion angle of the nitro group relative to the benzene ring. In many nitrobenzene derivatives, the nitro group is twisted out of the plane of the ring to alleviate steric strain.[15][16]
-
The conformation of the methoxy group.
Intermolecular Interactions
The presence of highly electronegative fluorine atoms and the nitro and methoxy groups suggests that a variety of non-covalent interactions will be significant in the crystal packing. These can include:
-
C-H···F hydrogen bonds: These are weak hydrogen bonds that can play a crucial role in directing the crystal packing of fluorinated organic compounds.[17][18][19]
-
C-H···O hydrogen bonds: The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors.
-
π-π stacking: The aromatic rings may stack on top of each other, contributing to the stability of the crystal lattice.
-
Halogen-halogen interactions (F···F): The nature of these interactions is complex and can be either attractive or repulsive depending on the geometry.[17]
A thorough analysis of these interactions is essential for understanding the solid-state properties of the material and for crystal engineering applications.
Data Deposition and Validation
Upon completion of the structure refinement and analysis, the crystallographic data should be deposited in a public database to ensure its accessibility to the scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[20][21][22]
Protocol: Data Deposition
-
Prepare the CIF: Ensure the Crystallographic Information File (CIF) is complete and contains all relevant experimental details.
-
Validate the CIF: Use the IUCr's checkCIF service to validate the data and address any reported errors or alerts.
-
Deposit the Data: Submit the CIF to the CCDC via their online deposition service.[23] A CCDC deposition number will be assigned, which should be included in any publication reporting the structure.
Conclusion
While the crystal structure of 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene remains to be determined, this guide provides a comprehensive and authoritative framework for its elucidation. By following the detailed methodologies for crystal growth, X-ray diffraction data collection, and structure solution and refinement, researchers can obtain a high-quality crystal structure. The subsequent analysis of the molecular geometry and intermolecular interactions will provide critical insights into the solid-state properties of this novel compound, which is of significant interest to the fields of materials science and drug development.
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